molecular formula C4H12Cl2N2 B15301117 But-3-en-2-ylhydrazine dihydrochloride

But-3-en-2-ylhydrazine dihydrochloride

Cat. No.: B15301117
M. Wt: 159.05 g/mol
InChI Key: CBUPQHUQBNNGHQ-UHFFFAOYSA-N
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Description

But-3-en-2-ylhydrazine dihydrochloride is a chemical compound with the molecular formula C4H10Cl2N2 It is a derivative of hydrazine, featuring a butenyl group attached to the hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of but-3-en-2-ylhydrazine dihydrochloride typically involves the reaction of but-3-en-2-one with hydrazine hydrate in the presence of hydrochloric acid. The reaction proceeds as follows:

    Reaction of But-3-en-2-one with Hydrazine Hydrate: The but-3-en-2-one is reacted with hydrazine hydrate under controlled temperature conditions to form but-3-en-2-ylhydrazine.

    Formation of Dihydrochloride Salt: The resulting but-3-en-2-ylhydrazine is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large reactors to handle the reaction between but-3-en-2-one and hydrazine hydrate.

    Purification: Employing purification techniques such as crystallization and filtration to obtain the pure dihydrochloride salt.

    Quality Control: Ensuring the final product meets industry standards through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

But-3-en-2-ylhydrazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The hydrazine moiety can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and alkylating agents are commonly used in substitution reactions.

Major Products Formed

    Oxidation Products: Oxidation typically yields oxides and other oxygenated derivatives.

    Reduction Products: Reduction results in simpler hydrazine derivatives.

    Substitution Products: Substitution reactions produce various substituted hydrazine compounds.

Scientific Research Applications

But-3-en-2-ylhydrazine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of but-3-en-2-ylhydrazine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • But-2-en-1-ylhydrazine dihydrochloride
  • But-3-en-1-ylhydrazine dihydrochloride
  • But-2-en-2-ylhydrazine dihydrochloride

Uniqueness

But-3-en-2-ylhydrazine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research applications.

Properties

Molecular Formula

C4H12Cl2N2

Molecular Weight

159.05 g/mol

IUPAC Name

but-3-en-2-ylhydrazine;dihydrochloride

InChI

InChI=1S/C4H10N2.2ClH/c1-3-4(2)6-5;;/h3-4,6H,1,5H2,2H3;2*1H

InChI Key

CBUPQHUQBNNGHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)NN.Cl.Cl

Origin of Product

United States

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